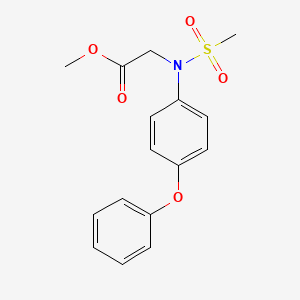

methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(N-methylsulfonyl-4-phenoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-16(18)12-17(23(2,19)20)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDFKDJCUDNMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor . This article reviews the compound's biological activity, including its mechanisms, synthesis, and therapeutic implications, supported by relevant data and studies.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a methylsulfonyl group and a phenoxyphenyl moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets, particularly enzymes involved in cancer signaling pathways.

Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cellular processes such as growth, division, and apoptosis. Inhibition of these enzymes can lead to antiproliferative effects in cancer cells, making this compound a candidate for cancer therapy.

Mechanism Details:

- Binding Affinity : The compound binds to the active sites of specific tyrosine kinases, inhibiting their activity.

- Signal Transduction Disruption : By blocking these kinases, the compound disrupts downstream signaling pathways associated with tumor growth.

In Vitro Studies

Several studies have evaluated the biological activity of methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate:

- Tyrosine Kinase Inhibition : Research indicates that this compound exhibits significant inhibition against various tyrosine kinases linked to cancer proliferation. For instance, it has shown promise in preclinical studies targeting specific kinases associated with tumor growth .

- Antiproliferative Effects : Cell line studies demonstrated that treatment with the compound resulted in reduced cell viability in several cancer types, including breast and lung cancers.

- Structure-Activity Relationship (SAR) : Comparative analysis with other tyrosine kinase inhibitors revealed that methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate has enhanced selectivity due to its unique structural features .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The results indicated:

- A significant reduction in tumor size compared to control groups.

- Decreased levels of phosphorylated proteins involved in cell signaling pathways related to proliferation .

Synthesis and Chemical Reactions

The synthesis of methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate typically involves:

- Starting Materials : 4-Phenoxyaniline is reacted with methylsulfonyl chloride to form an intermediate.

- Final Product Formation : This intermediate is then reacted with methyl glycinate under basic conditions (e.g., using triethylamine) to yield the final product.

Reaction Conditions:

- Solvents such as dichloromethane or toluene are often used for solubilizing reactants.

- Careful control of temperature and pH is crucial for optimizing yield and purity .

Comparative Analysis

To better understand the biological activity of methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate | C16H17NO5S | Contains a methylsulfonyl group; acts as a tyrosine kinase inhibitor. |

| N-(2,6-difluorophenyl)-N~2~-(4-phenoxyphenyl)glycine | C26H20F2N2O4S | Fluorinated analog; enhanced potency against certain kinases. |

| Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate | C15H14FNO4S | Incorporates a fluorine atom; potential differences in activity. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycinate Derivatives

Key Observations :

- Functional Groups : The target compound’s ester group distinguishes it from amide-based analogs (e.g., ). Esters generally exhibit higher hydrolytic lability but improved membrane permeability compared to amides.

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-chloro in ): Enhance sulfonamide stability and influence receptor binding .

- Electron-Donating Groups (e.g., 4-methoxy in ): May reduce metabolic degradation but decrease electrophilic reactivity .

- Fluorine Substitution (): Improves pharmacokinetic properties via increased lipophilicity and bioavailability .

Activity Analysis :

- HSP1604 : Demonstrates potent antiproliferative effects in cancer cell lines, positioning sulfonamide-glycinate hybrids as promising chemotherapeutic leads .

Physicochemical Properties

Table 4: Physicochemical Data

Property Trends :

- LogP : Methylsulfonyl and aromatic substituents increase hydrophobicity, impacting bioavailability.

- Stability : Amides () are more stable than esters, aligning with their use in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.